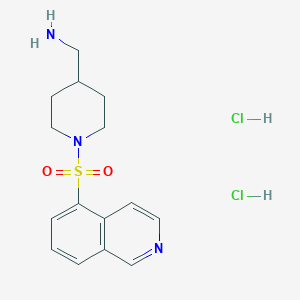

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride is a chemical compound known for its role as an inhibitor of mammalian protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to competitively bind to ATP, thereby inhibiting protein kinase activity .

准备方法

The synthesis of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure stability and prevent decomposition. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .

化学反应分析

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

科学研究应用

Biochemical Research

The compound is widely used in biochemical research for its role as a protein kinase inhibitor. It competitively binds to ATP-binding sites on kinases, inhibiting their activity and affecting downstream signaling pathways. This mechanism makes it valuable for studying:

- Cell Signaling : Understanding how cells communicate and respond to external stimuli.

- Disease Mechanisms : Investigating the role of protein kinases in diseases such as cancer, diabetes, and neurodegenerative disorders.

Medicinal Chemistry

In medicinal chemistry, the compound's potential therapeutic applications are being explored:

- Cancer Treatment : Due to its ability to inhibit specific kinases involved in tumor growth and metastasis.

- Cardiovascular Diseases : Its vasodilatory effects may offer new treatment avenues for hypertension and related conditions.

Vasodilatory Effects

Research indicates that isoquinoline derivatives exhibit significant vasodilatory effects. A study on various isoquinoline sulfonamide derivatives showed:

| Compound | Vasodilatory Effect | Selectivity | Reference |

|---|---|---|---|

| Compound 6 | High | Vertebral artery > trapidil | |

| Compound 11 | Moderate | Vertebral artery > diltiazem | |

| Compound 14 | High | Vertebral artery > trapidil |

These findings suggest that the compound could enhance blood flow, particularly in vascular conditions.

Enzyme Inhibition Profiles

The compound has shown promise as an enzyme inhibitor, particularly against:

- HIV Reverse Transcriptase : Modifications on the isoquinoline scaffold can significantly enhance inhibitory potency.

In vitro studies have demonstrated effective inhibition with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications against viral infections.

Vasodilation in Animal Models

A study evaluated the effects of isoquinoline sulfonamide derivatives on canine models. Results indicated that compounds with cyclic diamine structures led to increased arterial blood flow when administered locally, highlighting their potential in treating vascular impairments.

Enzyme Inhibition Against Viral Targets

Another investigation focused on isoquinoline derivatives' inhibitory effects against HIV reverse transcriptase. The findings revealed that specific modifications at certain positions on the isoquinoline scaffold significantly enhanced inhibitory potency, establishing a foundation for developing antiviral therapies.

作用机制

The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride involves its binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby modulating cellular processes and signaling pathways .

相似化合物的比较

Similar compounds include:

Isoquinoline-5-sulfonyl chloride hydrochloride: Shares a similar structure but differs in its chloride group.

®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride: Another protein kinase inhibitor with a different amine group. The uniqueness of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride lies in its specific piperidine and aminomethyl groups, which confer distinct biochemical properties and applications

生物活性

1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride (CAS 936250-35-0) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the areas of vasodilation and enzyme inhibition. This article aims to provide a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C15H21Cl2N3O2S

- Molecular Weight : 378.3 g/mol

- IUPAC Name : (1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride

- CAS Number : 936250-35-0

Vasodilatory Effects

Research has indicated that derivatives of isoquinoline sulfonamides exhibit significant vasodilatory effects. In a study focusing on 5-isoquinolinesulfonamide derivatives, compounds such as 6, 11, and 14 demonstrated potent vasodilatory activity, particularly in enhancing blood flow in the vertebral artery compared to established vasodilators like trapidil and diltiazem . The mechanism of action for these compounds is thought to involve the modulation of vascular smooth muscle tone through the inhibition of calcium channels or other related pathways.

| Compound | Vasodilatory Effect | Selectivity | Reference |

|---|---|---|---|

| Compound 6 | High | Vertebral artery > trapidil | |

| Compound 11 | Moderate | Vertebral artery > diltiazem | |

| Compound 14 | High | Vertebral artery > trapidil |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Isoquinoline derivatives have been explored for their ability to inhibit various enzymes involved in disease pathways. For instance, the introduction of sulfonamide groups has been shown to enhance binding affinity to target enzymes, which may lead to increased potency in inhibiting their activity .

In vitro studies have demonstrated that certain isoquinoline derivatives can effectively inhibit enzymes such as carbonic anhydrase and various proteases, suggesting a broad range of therapeutic applications.

Case Studies

- Vasodilation in Animal Models : A study evaluated the effects of isoquinoline sulfonamide derivatives on canine models. The results indicated that specific compounds (notably those with cyclic diamine structures) led to increased arterial blood flow when administered locally . This underscores the potential for these compounds in treating conditions related to impaired blood flow.

- Enzyme Inhibition Profiles : Another investigation focused on the inhibitory effects of various isoquinoline derivatives against HIV reverse transcriptase and other viral enzymes. The findings revealed that modifications at specific positions on the isoquinoline scaffold significantly enhanced inhibitory potency, with some derivatives showing IC50 values in the nanomolar range .

属性

CAS 编号 |

936250-35-0 |

|---|---|

分子式 |

C15H21Cl2N3O2S |

分子量 |

378.3 g/mol |

IUPAC 名称 |

(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C15H19N3O2S.2ClH/c16-10-12-5-8-18(9-6-12)21(19,20)15-3-1-2-13-11-17-7-4-14(13)15;;/h1-4,7,11-12H,5-6,8-10,16H2;2*1H |

InChI 键 |

ZAHMDSIGCPXKTF-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。